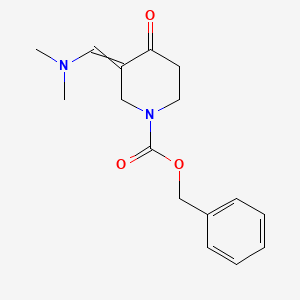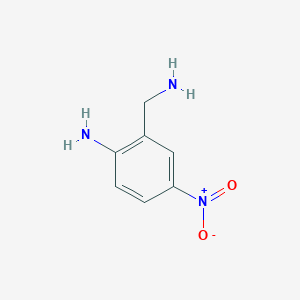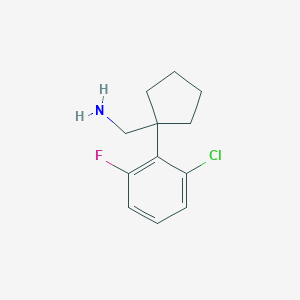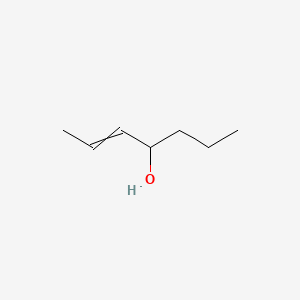
Ammonium nickel (II) sulfate hexahydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ammonium nickel (II) sulfate hexahydrate can be synthesized by mixing warm saturated solutions of nickel (II) sulfate and ammonium sulfate in a 1:1 molar ratio. The reaction solution is then evaporated until a crystalline precipitate forms . Another method involves preparing a reaction aqueous solution containing nickel (II), ammonium, and sulfate, followed by crystallization at temperatures ranging from -5°C to 40°C .
Industrial Production Methods
Industrial production of this compound often involves the extraction of nickel (II) from toxic waste products, such as waste chemical nickel plating solutions. The waste solution is concentrated by evaporation, and the target product is crystallized from the reaction solution .
Analyse Chemischer Reaktionen
Types of Reactions
Ammonium nickel (II) sulfate hexahydrate undergoes various chemical reactions, including:
Oxidation and Reduction: Nickel (II) can be reduced to nickel (0) or oxidized to nickel (III) under specific conditions.
Substitution: Nickel (II) ions can form complex ions with ligands such as ammonia, resulting in compounds like [Ni(NH3)6]2+.
Common Reagents and Conditions
Common reagents used in reactions with this compound include ammonia, which forms a blue complex ion with nickel (II) hydroxide . The conditions for these reactions typically involve aqueous solutions and controlled temperatures.
Major Products Formed
The major products formed from reactions involving this compound include nickel complexes and various nickel salts, depending on the reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Ammonium nickel (II) sulfate hexahydrate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: It is employed in studies involving nickel’s biological effects and interactions with biomolecules.
Medicine: Research on nickel-based compounds for potential therapeutic applications often involves this compound.
Industry: It is used in electroplating, metal finishing, and as a dye mordant
Wirkmechanismus
The mechanism by which ammonium nickel (II) sulfate hexahydrate exerts its effects involves the interaction of nickel (II) ions with various molecular targets. Nickel (II) can form complexes with ligands, influencing the activity of enzymes and other proteins. The pathways involved include the formation of coordination complexes and the modulation of redox reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nickel (II) sulfate hexahydrate: Similar in composition but lacks the ammonium component.
Cobalt (II) sulfate: Shares similar properties but contains cobalt instead of nickel.
Copper (II) sulfate: Another similar compound with copper as the central metal ion.
Uniqueness
Ammonium nickel (II) sulfate hexahydrate is unique due to its double salt nature, combining both ammonium and nickel sulfate. This combination provides distinct properties, such as enhanced solubility and specific applications in electroplating and metal finishing .
Eigenschaften
Molekularformel |
H16NNiO10S+ |
|---|---|
Molekulargewicht |
280.89 g/mol |
IUPAC-Name |
azanium;nickel(2+);sulfate;hexahydrate |
InChI |
InChI=1S/H3N.Ni.H2O4S.6H2O/c;;1-5(2,3)4;;;;;;/h1H3;;(H2,1,2,3,4);6*1H2/q;+2;;;;;;;/p-1 |
InChI-Schlüssel |
KQXUCBOWNKRPMO-UHFFFAOYSA-M |
Kanonische SMILES |
[NH4+].O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[Ni+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11727651.png)

![N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine](/img/structure/B11727685.png)
![N-[(4-ethoxyphenyl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine](/img/structure/B11727688.png)


![5-{[(Pyrimidin-2-yl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B11727700.png)
![N-[(3,5-difluorophenyl)methyl]-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine](/img/structure/B11727701.png)

![N-{[4-(benzylsulfanyl)-3-nitrophenyl]methylidene}hydroxylamine](/img/structure/B11727708.png)

![2-(Aminomethyl)oxazolo[4,5-c]pyridine](/img/structure/B11727714.png)
![(E)-N-[(3-bromo-4-fluorophenyl)methylidene]hydroxylamine](/img/structure/B11727732.png)
